Giffonin R

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

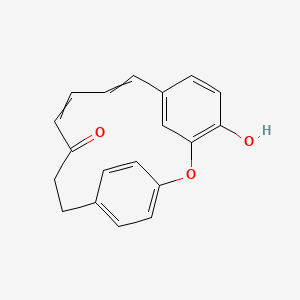

C19H16O3 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one |

InChI |

InChI=1S/C19H16O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h1-4,6-8,10-13,21H,5,9H2 |

InChI Key |

VFZXRGDMRSXXNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C=CC=CC2=CC(=C(C=C2)O)OC3=CC=C1C=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Giffonin R: A Technical Guide for Researchers

For Immediate Release

SALERNO, Italy – A comprehensive technical guide detailing the chemical structure, spectroscopic properties, and isolation of Giffonin R, a diaryl ether heptanoid discovered in the flowers of the hazelnut tree (Corylus avellana), is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the molecular characteristics of this natural product, offering valuable data for further investigation into its potential biological activities.

This compound is a member of the giffonin class of compounds, a series of diarylheptanoids isolated from the "Tonda di Giffoni" cultivar of Corylus avellana, a plant renowned for its production of PGI (Protected Geographical Indication) hazelnuts in the Campania region of Italy. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily relying on one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Chemical Structure of this compound

This compound possesses a diaryl ether heptanoid skeleton. The definitive structure was reported by Masullo and colleagues in a 2016 publication in the journal Phytochemistry.

[Image of the chemical structure of this compound would be placed here]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below, compiled from the primary literature. This information is crucial for the identification and characterization of this compound in future studies.

| Property | Value |

| Molecular Formula | C₁₉H₁₆O₃ |

| Molar Mass | 292.33 g/mol |

| CAS Number | 1966183-72-1 |

| ¹H NMR (CD₃OD, 500 MHz) | Refer to detailed NMR data in the original publication |

| ¹³C NMR (CD₃OD, 125 MHz) | Refer to detailed NMR data in the original publication |

| High-Resolution MS | Refer to detailed MS data in the original publication |

Experimental Protocols

The isolation and purification of this compound from the male flowers of Corylus avellana involved a multi-step process. The following is a summarized workflow based on the methodologies described in the scientific literature. For precise experimental parameters, researchers are directed to the original publication by Masullo et al. (2016).

Caption: General workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

The broader class of giffonins has been investigated for various biological activities, including antioxidant properties. The diarylheptanoid scaffold is a common feature in natural products with interesting pharmacological profiles. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound. The following diagram illustrates a hypothetical workflow for investigating the biological activity of a novel natural product like this compound.

Caption: A logical workflow for the biological evaluation of this compound.

This technical guide serves as a foundational resource for the scientific community, providing the essential chemical and methodological information required to advance the study of this compound and other related natural products. For complete and detailed information, please refer to the primary scientific literature.

Technical Guide to the Isolation of Giffonin R from Corylus avellana

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the isolation and characterization of Giffonin R, a cyclic diarylheptanoid found in Corylus avellana (hazelnut), specifically the "Tonda di Giffoni" cultivar.[1][2] Giffonins, as a class of compounds, have garnered interest for their potential biological activities.[1][2] This guide consolidates published methodologies and data to serve as a technical resource for professionals in natural product chemistry and drug development.

Overview of this compound and Diarylheptanoids

Diarylheptanoids are a class of natural products characterized by two phenolic rings linked by a seven-carbon chain.[1][2] These compounds can be either linear or cyclic. The cyclic diarylheptanoids isolated from the "Tonda di Giffoni" cultivar of Corylus avellana have been named giffonins.[1][2] this compound is one of the numerous diarylheptanoids identified from various parts of this plant, including the leaves, male flowers, shells, and green leafy involucres.[1][2]

Experimental Protocol: Isolation and Purification

The isolation of this compound and other giffonins from Corylus avellana byproducts involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesis of methodologies described in the scientific literature.[1][2][3][4]

2.1. Plant Material and Extraction

-

Source Material : Dried and powdered leaves, male flowers, shells, or green leafy involucres of Corylus avellana, cultivar "Tonda di Giffoni", are used as the starting material.[1][2]

-

Extraction Solvent : Methanol or ethanol (B145695) is employed for the extraction process.[1][2][3][4]

-

Procedure :

-

The dried plant material is macerated in the chosen solvent at room temperature.

-

The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

2.2. Chromatographic Purification

-

Initial Fractionation : The crude extract is subjected to size-exclusion chromatography on a Sephadex column.[1][2] This step separates the compounds based on their molecular size, providing initial fractions.

-

High-Performance Liquid Chromatography (HPLC) : The fractions obtained from the Sephadex column are further purified by semi-preparative HPLC to isolate individual compounds, including this compound.[1][2][3][4]

2.3. Structural Elucidation

The identification and structural confirmation of the isolated this compound are achieved through a combination of spectroscopic techniques:[1][2]

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (HSQC, HMBC, COSY) NMR experiments are conducted to determine the chemical structure.

-

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular formula.

Quantitative Data

While specific yield data for this compound is not detailed in the reviewed literature, the biological activity of a range of isolated giffonins has been quantified. The following table summarizes the α-glucosidase inhibitory activity of this compound and other related compounds isolated from Corylus avellana.

| Compound | IC₅₀ ± SD (μM) against α-glucosidase |

| Giffonin A | 184.1 ± 6.9 |

| Giffonin C | 104.7 ± 6.9 |

| Giffonin G | 108.1 ± 9.2 |

| Giffonin J | 56.6 ± 9.6 |

| Giffonin K | 70.0 ± 3.1 |

| Giffonin P | 55.3 ± 7.7 |

| This compound | 128.5 ± 6.1 |

| Giffonin S | 126.1 ± 8.9 |

| Acarbose (Positive Control) | 115.1 μM |

| Data sourced from:[1] |

Visualizing the Workflow and Compound Class

4.1. Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Corylus avellana.

References

- 1. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclic Diarylheptanoids from Corylus avellana Green Leafy Covers: Determination of Their Absolute Configurations and Evaluation of Their Antioxidant and Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Diarylheptanoids: A Technical Guide for Researchers

December 4, 2025

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton, consisting of two aromatic rings linked by a seven-carbon chain. This diverse group of natural products, which includes the well-known curcuminoids, exhibits a wide range of biological activities, making them promising candidates for drug development and therapeutic applications. This technical guide provides an in-depth overview of the core biosynthetic pathway of diarylheptanoids, tailored for researchers, scientists, and drug development professionals. It details the enzymatic steps, presents available quantitative data, outlines experimental protocols, and illustrates the key pathways and regulatory networks.

The Core Biosynthetic Pathway

The biosynthesis of diarylheptanoids originates from the general phenylpropanoid pathway, starting with the aromatic amino acid L-phenylalanine. The pathway proceeds through a series of enzymatic reactions to generate activated cinnamic acid derivatives, which then enter the diarylheptanoid-specific branch.

The initial steps of the pathway are catalyzed by three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, committing carbon flux from primary metabolism to the phenylpropanoid pathway.[1][2]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.[3]

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid and its hydroxylated and methoxylated derivatives by ligating them to Coenzyme A (CoA), forming the corresponding CoA thioesters. These activated precursors are crucial for the subsequent condensation reactions.

Following the formation of cinnamoyl-CoA derivatives, the pathway enters the diarylheptanoid-specific steps, which are primarily orchestrated by Type III polyketide synthases (PKSs). In the well-studied biosynthesis of curcuminoids in Curcuma longa (turmeric), two key PKS enzymes play a pivotal role:

-

Diketide-CoA Synthase (DCS): This enzyme catalyzes the condensation of a molecule of feruloyl-CoA (or p-coumaroyl-CoA) with a molecule of malonyl-CoA to produce a diketide-CoA intermediate, such as feruloyldiketide-CoA.[4][5][6]

-

Curcumin (B1669340) Synthase (CURS): CURS then catalyzes the condensation of a second molecule of feruloyl-CoA (or p-coumaroyl-CoA) with the diketide-CoA intermediate generated by DCS to form the final diarylheptanoid scaffold.[4][5][6] There are multiple isoforms of CURS (CURS1, CURS2, and CURS3) which exhibit different substrate specificities, contributing to the diversity of curcuminoids produced.[7]

The co-incubation of DCS and CURS has been shown to significantly accelerate the rate of curcumin synthesis, suggesting a functional enzymatic complex.[5]

Quantitative Data on Key Enzymes

The efficiency and regulation of the diarylheptanoid biosynthetic pathway are governed by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for the key enzymes in the pathway.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)

| Plant Source | Substrate | Km (µM) | Vmax (nmol/h/mg protein) | kcat (s-1) | Reference |

| Annona cherimola | L-Phenylalanine | 40 ± 2 | 44.6 ± 0.7 | - | [8] |

| Musa cavendishii | L-Phenylalanine | 1450 | 0.15 (units/mg) | - | [9] |

| Rhodotorula aurantiaca KM-1 | L-Phenylalanine | 1750 ± 440 | 3.01 ± 0.43 (units/mg) | - | [10] |

| Various Organisms | L-Phenylalanine | 27 - 10,000 | - | 0.02 - 2,880 | [11] |

Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H)

| Plant Source | Substrate | Km (µM) | Turnover Number (min-1) | Reference |

| Helianthus tuberosus | Cinnamic acid | - | High | [12] |

| Sorghum bicolor | Cinnamic acid | - | - | [13] |

| Various Plants | trans-Cinnamic acid | 0.61 - 40.68 | - | [3] |

Table 3: Kinetic Parameters of 4-Coumarate-CoA Ligase (4CL)

| Plant Source | Substrate | Km (µM) | Vmax (nkat/mg) | Reference |

| Morus alba | 4-Coumaric acid | 10.49 | 4.4 | [14] |

| Arabidopsis thaliana (At4CL2 mutant) | Caffeic acid | - | 137 | [15] |

| Arabidopsis thaliana (At4CL2 mutant) | Ferulic acid | - | 147 | [15] |

Table 4: Kinetic Information for Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS)

| Enzyme | Plant Source | Substrate(s) | Kinetic Properties | Reference |

| DCS | Curcuma longa | Feruloyl-CoA, Malonyl-CoA | Exhibits allosteric enzyme kinetics. | [4] |

| CURS1 | Curcuma longa | Feruloyldiketide-CoA, Feruloyl-CoA | The hydrolysis of the diketide is the rate-limiting step. | [7] |

| CURS2 | Curcuma longa | Feruloyldiketide-CoA, Feruloyl-CoA/p-Coumaroyl-CoA | Produces curcumin and demethoxycurcumin. | [7] |

| CURS3 | Curcuma longa | Feruloyldiketide-CoA/p-Coumaroyldiketide-CoA, Feruloyl-CoA/p-Coumaroyl-CoA | Produces curcumin, demethoxycurcumin, and bisdemethoxycurcumin. | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay (Spectrophotometric)

Principle: The activity of PAL is determined by measuring the formation of trans-cinnamic acid from L-phenylalanine, which absorbs light at 290 nm.[16][17][18][19]

Materials:

-

Extraction Buffer: 50 mM Tris-HCl (pH 8.8) containing 10 mM 2-mercaptoethanol, 1 mM EDTA, and 2.5% (w/v) polyvinylpyrrolidone (B124986) (PVP).

-

Assay Buffer: 100 mM Tris-HCl (pH 8.8).

-

Substrate Solution: 40 mM L-phenylalanine in Assay Buffer.

-

Stopping Solution: 4 M HCl.

-

UV-Vis Spectrophotometer.

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in ice-cold Extraction Buffer. Centrifuge the homogenate at high speed (e.g., 21,000 x g) for 20 minutes at 4°C. Collect the supernatant containing the crude enzyme extract.

-

Reaction Mixture: In a microcentrifuge tube, combine 145 µL of Assay Buffer, 40 µL of Substrate Solution, and 5 µL of the enzyme extract.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Stopping the Reaction: Add 10 µL of Stopping Solution to terminate the reaction.

-

Measurement: Measure the absorbance of the reaction mixture at 290 nm against a blank containing all components except the enzyme extract.

-

Calculation: Calculate the PAL activity based on the increase in absorbance, using a standard curve of trans-cinnamic acid. One unit of PAL activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

Cinnamate-4-Hydroxylase (C4H) Enzyme Assay (HPLC-based)

Principle: C4H activity is determined by quantifying the conversion of trans-cinnamic acid to p-coumaric acid using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Yeast microsomes expressing the C4H enzyme.

-

Reaction Buffer: e.g., 50 mM potassium phosphate (B84403) buffer (pH 7.5).

-

Substrate: trans-Cinnamic acid.

-

Cofactor: NADPH.

-

HPLC system with a C18 column and a UV detector.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

Procedure:

-

Microsome Preparation: Prepare microsomes from yeast cells heterologously expressing the C4H protein.

-

Reaction Mixture: In a final volume of 200 µL, combine Reaction Buffer, yeast microsomes, trans-cinnamic acid (e.g., 50 µM), and NADPH (e.g., 1 mM).

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing. Centrifuge to separate the phases and collect the organic layer.

-

HPLC Analysis: Evaporate the organic solvent and redissolve the residue in the mobile phase. Inject an aliquot into the HPLC system.

-

Quantification: Monitor the elution of p-coumaric acid at its characteristic wavelength (e.g., 310 nm) and quantify the amount produced by comparing the peak area to a standard curve of authentic p-coumaric acid.

4-Coumarate-CoA Ligase (4CL) Enzyme Assay (Spectrophotometric)

Principle: 4CL activity is measured by monitoring the formation of the corresponding CoA thioester, which has a specific absorbance maximum. For example, p-coumaroyl-CoA has an absorbance maximum at 333 nm.[20][21][22][23]

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5) containing 2.5 mM MgCl2 and 2.5 mM ATP.

-

Substrate Solution: A range of concentrations of p-coumaric acid (or other phenolic acids) in water.

-

Coenzyme A (CoA) solution.

-

Purified recombinant 4CL enzyme.

-

UV-Vis Spectrophotometer.

Procedure:

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing Assay Buffer and the phenolic acid substrate at the desired concentration.

-

Initiation: Add the purified 4CL enzyme to the mixture and incubate at room temperature.

-

Start Reaction: Initiate the reaction by adding the CoA solution.

-

Measurement: Immediately monitor the increase in absorbance at the specific wavelength for the expected CoA thioester (e.g., 333 nm for p-coumaroyl-CoA) over time.

-

Calculation: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the molar extinction coefficient of the product.

Coupled Enzyme Assay for DCS and CURS

Principle: The combined activity of DCS and CURS in producing curcuminoids can be measured by a coupled assay where the product, curcumin, is quantified by HPLC.

Materials:

-

Purified recombinant DCS and CURS enzymes.

-

Reaction Buffer: e.g., 100 mM potassium phosphate buffer (pH 7.0).

-

Substrates: Feruloyl-CoA and malonyl-CoA.

-

HPLC system with a C18 column and a UV-Vis or PDA detector.

-

Mobile Phase: A gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid).

Procedure:

-

Reaction Mixture: In a microcentrifuge tube, combine Reaction Buffer, feruloyl-CoA, malonyl-CoA, and both DCS and CURS enzymes.

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing vigorously. Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Sample Preparation: Evaporate the ethyl acetate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol).

-

HPLC Analysis: Inject the sample onto the HPLC system.

-

Quantification: Monitor the elution of curcumin at its characteristic wavelength (around 425 nm). Quantify the amount of curcumin produced by comparing its peak area to a standard curve prepared with authentic curcumin.

Visualization of Pathways and Workflows

Biosynthesis Pathway of Diarylheptanoids

The following diagram illustrates the core biosynthetic pathway leading to the formation of curcumin, a representative diarylheptanoid.

Caption: Core biosynthetic pathway of curcumin, a representative diarylheptanoid.

Experimental Workflow for Enzyme Activity Assay

The following diagram outlines a general experimental workflow for determining the activity of a biosynthetic enzyme.

Caption: General experimental workflow for determining enzyme activity.

Regulatory Network of Diarylheptanoid Biosynthesis

This diagram illustrates the known transcriptional regulation of the diarylheptanoid biosynthetic pathway.

Caption: Transcriptional regulation of diarylheptanoid biosynthesis.

Regulation of Diarylheptanoid Biosynthesis

The production of diarylheptanoids is tightly regulated at multiple levels, ensuring that these specialized metabolites are synthesized in response to specific developmental and environmental cues.

Transcriptional Regulation

The expression of the structural genes encoding the biosynthetic enzymes is a key control point. Several families of transcription factors (TFs) have been implicated in the regulation of the phenylpropanoid pathway, and by extension, diarylheptanoid biosynthesis. These include:

-

MYB (myeloblastosis) TFs: These are a large family of TFs in plants that play diverse roles in regulating secondary metabolism.

-

bHLH (basic helix-loop-helix) TFs: These TFs often work in concert with MYB proteins to regulate the expression of phenylpropanoid genes.

-

WD40 repeat proteins: These proteins can act as scaffolds, bringing together MYB and bHLH TFs to form regulatory complexes.

In turmeric, comparative transcriptome analysis has identified several bHLH and WD40 TFs that are differentially expressed in high- and low-curcumin varieties, suggesting their role as both positive and negative regulators of curcuminoid biosynthesis.[24]

Signaling Pathways

Plant signaling molecules, particularly those involved in defense responses, have been shown to influence diarylheptanoid production. Transcriptomic studies in turmeric have revealed that genes involved in jasmonic acid (JA) and ethylene (ET) signaling pathways are associated with curcuminoid biosynthesis.[1] These hormones are well-known elicitors of plant secondary metabolism, and their signaling cascades likely converge on the transcription factors that regulate the diarylheptanoid pathway.

Conclusion

The biosynthesis of diarylheptanoids is a complex and highly regulated process that is of significant interest to researchers in the fields of natural product chemistry, plant biology, and drug discovery. This technical guide has provided a comprehensive overview of the core biosynthetic pathway, from the initial commitment of L-phenylalanine to the final formation of the diarylheptanoid scaffold. The presented quantitative data, detailed experimental protocols, and visualizations of the pathway and its regulation offer a valuable resource for scientists seeking to understand, manipulate, and harness the potential of these remarkable plant-derived compounds. Further research into the intricate regulatory networks and the catalytic mechanisms of the key enzymes will undoubtedly pave the way for the metabolic engineering of diarylheptanoid production and the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curcuminoid biosynthesis by two type III polyketide synthases in the herb Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Curcumin synthase - Wikipedia [en.wikipedia.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. curresweb.com [curresweb.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of recombinant plant cinnamate 4-hydroxylase produced in yeast. Kinetic and spectral properties of the major plant P450 of the phenylpropanoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Coumarate:Coenzyme A Ligase Has the Catalytic Capacity to Synthesize and Reuse Various (Di)Adenosine Polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sunlongbiotech.com [sunlongbiotech.com]

- 18. agrometodos.com [agrometodos.com]

- 19. researchgate.net [researchgate.net]

- 20. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sunlongbiotech.com [sunlongbiotech.com]

- 22. ebiostore.com [ebiostore.com]

- 23. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Giffonin R: A Technical Guide on its Antioxidant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Giffonin R is a cyclized diarylheptanoid isolated from the leaves and flowers of the hazelnut tree, Corylus avellana, specifically the "Tonda di Giffoni" cultivar.[1][2] As a member of the giffonin class of compounds, it has garnered interest for its potential biological activities, including its antioxidant properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action as an antioxidant, based on available scientific literature. It is intended to be a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms and workflows.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The primary antioxidant mechanism of action attributed to this compound is the inhibition of lipid peroxidation.[3][4] Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which leads to cellular damage and is implicated in the pathophysiology of numerous diseases. This compound has demonstrated a significant capacity to suppress this process, particularly in in vitro models of oxidative stress.

Quantitative Analysis of Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a major byproduct of lipid peroxidation. The available data for this compound and related compounds are summarized below for comparative analysis.

| Compound | Concentration (µM) | Assay | Oxidative Stress Inducer | Substrate | % Inhibition of Lipid Peroxidation | Reference |

| This compound | 10 | TBARS | H₂O₂/Fe²⁺ | Human Plasma | >50% | [3][4] |

| Giffonin S | 10 | TBARS | H₂O₂/Fe²⁺ | Human Plasma | ~35% | [3][4] |

| Giffonin D | 10 | TBARS | H₂O₂ and H₂O₂/Fe²⁺ | Human Plasma | >60% and >50% | [2][4] |

| Giffonin H | 10 | TBARS | H₂O₂ and H₂O₂/Fe²⁺ | Human Plasma | >60% and >50% | [2][4] |

| Curcumin (Reference) | 10 | TBARS | H₂O₂/Fe²⁺ | Human Plasma | Not specified as more active than this compound | [3][4] |

Experimental Protocols

The following is a detailed methodology for the Thiobarbituric Acid Reactive Substances (TBARS) assay, as adapted from protocols used in the evaluation of giffonins and other plant-derived antioxidants.[5][6][7]

TBARS Assay for Measuring Lipid Peroxidation Inhibition

Objective: To quantify the extent of lipid peroxidation in a biological sample by measuring the concentration of malondialdehyde (MDA) and to assess the inhibitory effect of a test compound like this compound.

Materials:

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Biological sample (e.g., human plasma, tissue homogenate)

-

Trichloroacetic acid (TCA) solution (e.g., 10-20%)

-

Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

-

Malondialdehyde (MDA) standard solution (e.g., from 1,1,3,3-tetramethoxypropane)

-

Oxidative stress inducer (e.g., H₂O₂ and FeCl₂)

-

Phosphate buffered saline (PBS)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm

Procedure:

-

Sample Preparation:

-

Prepare the biological sample (e.g., dilute plasma in PBS).

-

To induce lipid peroxidation, incubate the sample with an oxidative stress inducer (e.g., H₂O₂/Fe²⁺) in the presence and absence of the test compound (this compound) at various concentrations. Include a control group with no test compound and no inducer, and a group with the inducer only.

-

-

Reaction Mixture:

-

After the incubation period, stop the reaction by adding ice-cold TCA solution to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant, which contains the MDA.

-

-

TBA Reaction:

-

Add the TBA solution to the supernatant.

-

Incubate the mixture in a boiling water bath for a specified time (e.g., 15-30 minutes) to allow the reaction between MDA and TBA to form a pink-colored MDA-TBA adduct.

-

-

Quantification:

-

Cool the samples to room temperature.

-

Measure the absorbance of the MDA-TBA adduct at 532 nm using a spectrophotometer.

-

Prepare a standard curve using known concentrations of MDA.

-

Calculate the concentration of MDA in the samples by extrapolating from the standard curve.

-

-

Calculation of Inhibition:

-

The percentage inhibition of lipid peroxidation is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Visualizations

Experimental Workflow: TBARS Assay

Caption: Workflow for the TBARS assay to measure lipid peroxidation.

Hypothetical Signaling Pathway for this compound's Antioxidant Action

While direct inhibition of lipid peroxidation is the experimentally supported mechanism for this compound, the upstream signaling pathways that may contribute to its overall antioxidant effect have not yet been elucidated. Based on the known mechanisms of structurally related polyphenolic compounds, such as flavonoids and curcumin, it is hypothesized that this compound may also modulate endogenous antioxidant defense systems.[8][9][10] A primary candidate is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

The following diagram illustrates a hypothetical model of how this compound might exert its antioxidant effects, including the speculative involvement of the Nrf2 pathway. It is critical to note that the activation of the Nrf2 pathway by this compound has not been experimentally verified and remains a subject for future research.

References

- 1. Frontiers | Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies [frontiersin.org]

- 2. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 10. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Cyclic Diarylheptanoids: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Cyclic diarylheptanoids, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain forming a macrocycle, have emerged as a promising source of novel therapeutic agents. These natural products, isolated from various plant families such as Betulaceae, Myricaceae, and Zingiberaceae, exhibit a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological effects of cyclic diarylheptanoids, including their anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. Detailed experimental protocols for key bioassays are provided, alongside a comprehensive summary of quantitative activity data. Furthermore, this guide elucidates the underlying mechanisms of action by visualizing the modulation of critical signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Cyclic diarylheptanoids are a unique structural class of natural products that have garnered significant attention for their diverse and potent biological activities. Their rigid macrocyclic structure, arising from either a meta-meta biphenyl (B1667301) or a meta-para diphenyl ether linkage, confers distinct pharmacological properties compared to their linear counterparts. This guide delves into the core biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and the molecular pathways through which they exert their effects.

Biological Activities and Quantitative Data

The biological activities of cyclic diarylheptanoids are extensive. The following tables summarize the quantitative data for some of the most well-studied compounds in this class, focusing on their anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.

Table 1: Anti-inflammatory Activity of Cyclic Diarylheptanoids

| Compound | Assay | Model | Dose/Concentration | Effect | Reference |

| (+)-S-Myricanol | Carrageenan-induced paw edema | Rat | 10 mg/kg | Significant inhibition of edema | [1] |

| Diarylheptanoid from Alnus hirsuta | NF-κB activation | RAW264.7 cells | IC50: 9.2-9.9 µM | Inhibition of NF-κB activation | [2][3] |

| Diarylheptanoid from Alnus hirsuta | Nitric Oxide (NO) production | RAW264.7 cells | IC50: 18.2-19.3 µM | Inhibition of NO production | [2][3] |

| Diarylheptanoid from Alnus formosana | Nitric Oxide (NO) production | RAW 264.7 cells | IC50: 7.99 µM | Inhibition of NO production | [4] |

| Alnuside A | Nitric Oxide (NO) production | RAW 264.7 cells | IC50: 8.08 µM | Inhibition of NO production | [4] |

Table 2: Antioxidant Activity of Cyclic Diarylheptanoids

| Compound | Assay | IC50 Value/Concentration | Standard | Reference |

| Myricanone, (+)-S-Myricanol, Myricanone 5-O-β-D-glucopyranoside, (+)-S-Myricanol 5-O-β-D-glucopyranoside | DPPH radical scavenging | Significant activity at 50 µM | Propyl gallate | [1][5] |

Table 3: Anticancer Activity of Cyclic Diarylheptanoids

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Garuganin III | HCT15 (Colon) | Cytotoxicity | 2.9 ± 0.8 µg/mL | |

| Garuganin III | MCF-7 (Breast) | Cytotoxicity | 3.5 ± 0.3 µg/mL | |

| Garuganin V | HCT15 (Colon) | Cytotoxicity | 3.2 ± 0.1 µg/mL | |

| Garuganin V | MCF-7 (Breast) | Cytotoxicity | 3.3 ± 0.1 µg/mL | |

| Myricanone | HeLa (Cervical) | Cytotoxicity | Not specified | |

| Myricanone | PC3 (Prostate) | Cytotoxicity | Not specified |

Table 4: Neuroprotective Activity of Cyclic Diarylheptanoids

| Compound | Assay | Model | EC50 Value | Effect | Reference |

| Acerogenin A | Glutamate-induced oxidative toxicity | HT22 cells | Not specified | Neuroprotective effect through Nrf2-mediated HO-1 expression | [6] |

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample preparation: Dissolve the cyclic diarylheptanoid in methanol at various concentrations.

-

Reaction: Add 1 mL of the DPPH solution to 1 mL of the sample solution. A control is prepared by adding 1 mL of DPPH solution to 1 mL of methanol.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

-

Animals: Use adult Wistar rats (150-200 g).

-

Grouping: Divide the animals into control, standard (e.g., indomethacin (B1671933) 10 mg/kg), and test groups (different doses of the cyclic diarylheptanoid).

-

Administration: Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

-

Measurement of paw volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

-

Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell seeding: Seed the cancer cells (e.g., HeLa, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound treatment: Treat the cells with various concentrations of the cyclic diarylheptanoid and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Topoisomerase IIα Inhibition Assay (DNA Decatenation Assay)

This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase IIα.

Principle: Topoisomerase IIα can decatenate, or unlink, the interlocked DNA circles of kinetoplast DNA (kDNA). Inhibitors of this enzyme will prevent this process, leaving the kDNA in its catenated form, which migrates slower in an agarose (B213101) gel.

Procedure:

-

Reaction setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 1 mM ATP), kDNA (e.g., 200 ng), and the cyclic diarylheptanoid at various concentrations.

-

Enzyme addition: Add human topoisomerase IIα enzyme to the reaction mixture to initiate the reaction. A control reaction without the inhibitor should be included.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).

-

Agarose gel electrophoresis: Load the reaction products onto a 1% agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate faster than the catenated kDNA. The inhibition is observed as a decrease in the amount of decatenated DNA.

β-Hexosaminidase Release Assay from RBL-2H3 Cells

This assay is used to measure mast cell degranulation, an important event in the allergic inflammatory response.

Principle: RBL-2H3 cells, a rat basophilic leukemia cell line, release the enzyme β-hexosaminidase upon degranulation. The activity of this released enzyme can be measured colorimetrically.

Procedure:

-

Cell sensitization: Seed RBL-2H3 cells in a 24-well plate and sensitize them with anti-DNP IgE overnight.

-

Compound treatment: Wash the cells and pre-incubate them with various concentrations of the cyclic diarylheptanoid for 1 hour.

-

Antigen stimulation: Stimulate the cells with DNP-BSA antigen to induce degranulation.

-

Supernatant collection: After a 30-minute incubation, centrifuge the plate and collect the supernatant.

-

Enzyme assay: Incubate an aliquot of the supernatant with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide.

-

Absorbance measurement: Stop the reaction and measure the absorbance at 405 nm.

-

Calculation: The percentage of β-hexosaminidase release is calculated relative to the total cellular β-hexosaminidase (determined by lysing the cells).

Signaling Pathways and Mechanisms of Action

Cyclic diarylheptanoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key pathways involved.

Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Several diarylheptanoids from Alnus species have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α)[2][3].

References

- 1. Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Giffonin R and the Giffonin Family: A Technical Review for Drug Discovery Professionals

An In-depth Exploration of a Promising Class of Diarylheptanoids from Corylus avellana

Introduction

The giffonins are a series of cyclic diarylheptanoids, a class of naturally occurring phenolic compounds, isolated primarily from the leaves and male flowers of the European hazelnut tree, Corylus avellana. This technical guide provides a comprehensive review of the available scientific literature on giffonins, with a particular focus on Giffonin R, for researchers, scientists, and professionals involved in drug development. Giffonins have garnered scientific interest due to their notable biological activities, including potent antioxidant and promising cytotoxic effects. This document consolidates the current understanding of their chemical structures, biological activities, and mechanisms of action, presenting quantitative data in a structured format and visualizing complex information for clarity.

Chemical Structure and Isolation

Giffonins are characterized by a 1,7-diarylheptane skeleton that is cyclized to form a diaryl ether or a biphenyl (B1667301) linkage. To date, numerous giffonins have been identified, designated with letters (e.g., Giffonin A-I, J-P, Q-S, T, U, W, X). This compound, specifically, has been isolated from the male flowers of Corylus avellana and is classified as a phenol. Its chemical formula is C₁₉H₁₆O₃ and its CAS number is 1966183-72-1.[1]

The isolation and structural elucidation of giffonins involve standard phytochemistry techniques. The general workflow for isolating these compounds is outlined below.

Caption: General experimental workflow for the isolation and characterization of giffonins.

The structures of these complex molecules are determined using a combination of spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS). The absolute configurations are often established by comparing experimental Electronic Circular Dichroism (ECD) spectra with theoretical calculations.

Biological Activities

The giffonin family of compounds has demonstrated significant biological potential, particularly as antioxidant and cytotoxic agents.

Antioxidant Activity

Several giffonins have exhibited potent antioxidant activity, in some cases surpassing that of the well-known antioxidant, curcumin.[2][3] This activity is typically evaluated by measuring the inhibition of lipid peroxidation in human plasma, often induced by pro-oxidants like hydrogen peroxide (H₂O₂) alone or in combination with ferrous ions (Fe²⁺).

| Giffonin | Concentration (µM) | Inhibition of H₂O₂-induced Lipid Peroxidation (%) | Inhibition of H₂O₂/Fe²⁺-induced Lipid Peroxidation (%) | Reference |

| Giffonin D | 10 | > 60 | > 50 | [4] |

| Giffonin H | 10 | > 60 | > 50 | [4] |

This table summarizes the available quantitative data on the antioxidant activity of select giffonins. Data for this compound is not currently available in the public domain.

The proposed mechanism for the antioxidant activity of giffonins involves the scavenging of free radicals and the chelation of metal ions, which is a common feature of phenolic compounds. This protective effect extends to preventing oxidative damage to plasma proteins by reducing the formation of carbonyl groups and the oxidation of thiol groups.

Caption: Proposed antioxidant mechanism of action for giffonins.

Cytotoxic Activity

Certain giffonins have also been evaluated for their cytotoxic effects against various cancer cell lines. For instance, giffonins J-P were tested against human osteosarcoma U2Os and SAOs cell lines. While specific IC₅₀ values for this compound are not available, the general interest in this class of compounds for oncology research is growing. The potential for these natural products to act as anticancer agents warrants further investigation into their mechanisms of cytotoxicity.

Experimental Protocols

Inhibition of Human Plasma Lipid Peroxidation

A common method to assess the antioxidant activity of giffonins is the thiobarbituric acid reactive substances (TBARS) assay, which measures lipid peroxidation.

-

Plasma Preparation: Human plasma is obtained from healthy donors.

-

Induction of Oxidation: Plasma samples are incubated with a pro-oxidant, such as H₂O₂ or H₂O₂/Fe²⁺, in the presence and absence of the test compound (giffonin).

-

TBARS Assay:

-

Following incubation, thiobarbituric acid (TBA) is added to the samples.

-

The mixture is heated to allow the reaction between TBA and malondialdehyde (MDA), a product of lipid peroxidation.

-

The resulting pink chromogen is measured spectrophotometrically at a specific wavelength (typically around 532 nm).

-

-

Calculation of Inhibition: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the giffonin to the control samples (with the pro-oxidant but without the giffonin).

Caption: Experimental workflow for the TBARS assay to measure lipid peroxidation.

Future Perspectives and Drug Development

The giffonin family of diarylheptanoids represents a promising area for natural product-based drug discovery. Their demonstrated antioxidant and potential cytotoxic activities suggest that these compounds could serve as scaffolds for the development of new therapeutic agents. For drug development professionals, the key areas for future research include:

-

Complete Characterization of this compound: The detailed structural elucidation and comprehensive biological evaluation of this compound are critical next steps.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the different giffonin analogues will help to identify the key structural features responsible for their biological activities.

-

Mechanism of Action Studies: In-depth studies are needed to elucidate the specific molecular targets and signaling pathways modulated by giffonins, particularly in the context of their cytotoxic effects.

-

Synthesis and Analogue Development: The total synthesis of promising giffonins will enable the generation of novel analogues with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The giffonins, including the lesser-known this compound, are a fascinating class of natural products with significant therapeutic potential. While the current body of literature provides a strong foundation, further research is required to fully unlock their promise for drug development. This technical guide serves as a consolidated resource to aid researchers in this endeavor, highlighting both the knowns and the significant opportunities for future investigation in this exciting field.

References

- 1. Giffonin R_product_DataBase_PeptideDB [peptidedb.com]

- 2. researchgate.net [researchgate.net]

- 3. Giffonins, Antioxidant Diarylheptanoids from Corylus avellana, and Their Ability to Prevent Oxidative Changes in Human Plasma Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Giffonins: Discovery, Bioactivity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Giffonins, a class of cyclic diarylheptanoids predominantly isolated from the leaves of the hazelnut tree, Corylus avellana, particularly the Italian PGI product "Nocciola di Giffoni". This document details their discovery and history, presents quantitative data on their biological activities, provides detailed experimental protocols for their isolation and analysis, and explores their potential mechanisms of action through the modulation of key signaling pathways. All quantitative data are summarized in structured tables, and logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Discovery and History

The Giffonins are a relatively new class of natural products, with the first members, Giffonins A-I, being reported in 2015.[1] These eight diaryl ether heptanoids and one diarylheptanoid were isolated from a methanol (B129727) extract of the leaves of Corylus avellana from the Campania region in Italy.[1] Subsequent phytochemical investigations of the same plant source, led by research groups primarily from the Dipartimento di Farmacia, Università degli Studi di Salerno, Italy, have led to the isolation and characterization of a growing family of these compounds, including Giffonins J-P and, more recently, Giffonins W and X.[2]

The structural elucidation of these complex molecules has been achieved through a combination of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and electronic circular dichroism (ECD) spectroscopy, often combined with quantum mechanical calculations.[3]

Quantitative Biological Activity

Giffonins have demonstrated a range of promising biological activities, most notably as antioxidant and α-glucosidase inhibitory agents. The following tables summarize the key quantitative data available to date.

Table 1: α-Glucosidase Inhibitory Activity of Giffonins

| Compound | IC50 (μM) | Reference Compound (Acarbose) IC50 (μM) |

| Giffonin J | 55.3 | 115.1 |

| Giffonin K | 70.0 | 115.1 |

| Giffonin P | 65.8 | 115.1 |

| Giffonin C | 108.2 | 115.1 |

| Giffonin D | 105.9 | 115.1 |

| Giffonin G | 110.5 | 115.1 |

| Giffonin H | 104.6 | 115.1 |

| Giffonin I | 112.3 | 115.1 |

| Giffonin M | 113.9 | 115.1 |

| Carpinontriol B | 109.7 | 115.1 |

Data sourced from Masullo et al., 2022.

Table 2: Antioxidant Activity of Giffonins (Inhibition of Lipid Peroxidation)

| Compound (at 10 μM) | % Inhibition (H₂O₂-induced) | % Inhibition (H₂O₂/Fe²⁺-induced) | Reference Compound (Curcumin) % Inhibition |

| Giffonin D | > 60% | > 50% | Not specified in the same study |

| Giffonin H | > 60% | > 50% | Not specified in the same study |

Data sourced from Masullo et al., 2015. Note: While direct IC50 values are not available in the reviewed literature, the percentage inhibition at a fixed concentration indicates potent activity, surpassing that of the well-known antioxidant curcumin.

Experimental Protocols

Isolation of Giffonins from Corylus avellana Leaves

This protocol is based on the methods described by Masullo et al. (2022).

1. Plant Material and Extraction:

-

Fresh leaves of Corylus avellana 'Tonda di Giffoni' are collected, air-dried, and powdered.

-

The powdered leaves are macerated with methanol (MeOH) at room temperature for 72 hours.

-

The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude MeOH extract is dissolved in a minimal amount of MeOH and subjected to column chromatography on Sephadex LH-20.

-

Elution is performed with MeOH to yield several fractions.

3. Purification:

-

Fractions containing Giffonins (identified by Thin Layer Chromatography - TLC) are further purified by semi-preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

A C18 column is typically used with a gradient elution system of methanol and water.

-

Individual Giffonins are collected based on their retention times and further analyzed for structural confirmation.

Caption: Workflow for the isolation of Giffonins.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol is a generalized procedure based on the principles of the TBARS assay.

1. Sample Preparation:

-

A biological sample (e.g., plasma, tissue homogenate) is incubated with the test compound (Giffonin) at various concentrations.

2. Induction of Lipid Peroxidation:

-

Lipid peroxidation is induced by adding an oxidizing agent, such as hydrogen peroxide (H₂O₂) alone or in combination with ferrous sulfate (B86663) (Fe²⁺).

3. TBARS Reaction:

-

After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid, TCA) is added to the sample.

-

The mixture is heated at 95-100°C for a specified time (e.g., 30-60 minutes). This promotes the reaction between malondialdehyde (MDA), a product of lipid peroxidation, and TBA to form a pink-colored MDA-TBA adduct.

4. Quantification:

-

The reaction mixture is cooled, and the absorbance of the pink-colored adduct is measured spectrophotometrically at approximately 532 nm.

-

The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without the test compound).

References

Giffonin R CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Giffonin R, a diarylheptanoid found in Corylus avellana (hazelnut). This document consolidates key chemical identifiers, quantitative biological data, detailed experimental protocols, and proposed signaling pathways to support ongoing and future research and development efforts.

Core Chemical and Physical Properties

This compound is a phenolic compound that has been isolated from the leaves of Corylus avellana. Its fundamental chemical identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 1966183-72-1 | N/A |

| Molecular Formula | C₁₉H₁₆O₃ | N/A |

| Molar Mass | 292.33 g/mol | N/A |

Biological Activity and Quantitative Data

This compound has demonstrated inhibitory activity against α-glucosidase, an enzyme involved in the digestion of carbohydrates. This suggests potential applications in the management of postprandial hyperglycemia.

| Biological Target | Activity Metric | Value (µM) | Source |

| α-Glucosidase | IC₅₀ | 128.5 ± 6.1 | [1] |

Experimental Protocols

Detailed methodologies for the isolation of diarylheptanoids from their natural source and for the assessment of their biological activities are crucial for reproducible research.

Isolation of Diarylheptanoids from Corylus avellana Leaves

This protocol provides a general method for the extraction and isolation of diarylheptanoids, including this compound, from the leaves of Corylus avellana[2][3].

-

Extraction:

-

Dried and powdered leaves of Corylus avellana are extracted with ethanol (B145695) at room temperature for three days. This process is repeated three times.

-

The ethanol extracts are filtered and combined.

-

The solvent is removed under vacuum to yield a dried crude extract.

-

-

Fractionation:

-

The crude extract is fractionated using column chromatography on Sephadex LH-20 with methanol (B129727) as the mobile phase.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing the compounds of interest are further purified by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

A gradient of methanol and water is typically used as the mobile phase.

-

The purity and identity of the isolated compounds are confirmed by spectroscopic methods, including NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (ESI-MS, HRMS)[2].

-

α-Glucosidase Inhibitory Assay

This assay is used to determine the ability of a compound to inhibit the activity of α-glucosidase[4][5].

-

Reagents and Preparation:

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.01 U/mL).

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate (e.g., 1.25 mM).

-

Phosphate buffer (e.g., 50 mM, pH 7.0).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Acarbose as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, the α-glucosidase enzyme solution is pre-incubated with the test compound at various concentrations for a defined period (e.g., 37°C for 30 minutes).

-

The reaction is initiated by adding the pNPG substrate.

-

The formation of p-nitrophenol is monitored by measuring the absorbance at 405 nm at 37°C for a set time using a microplate reader.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a product of lipid breakdown[2].

-

Sample Preparation:

-

Biological samples (e.g., plasma, tissue homogenates) are treated with an acid (e.g., trichloroacetic acid) to precipitate proteins and release MDA.

-

After centrifugation, the supernatant is collected.

-

-

Reaction with Thiobarbituric Acid (TBA):

-

The supernatant is mixed with a TBA solution.

-

The mixture is heated in a boiling water bath for a specified time (e.g., 10 minutes) to facilitate the reaction between MDA and TBA, forming a colored adduct.

-

-

Quantification:

-

After cooling, the absorbance of the MDA-TBA adduct is measured at 532 nm.

-

The concentration of TBARS is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

-

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound have not been explicitly elucidated, its biological activities suggest the involvement of pathways known to be affected by other diarylheptanoids and phenolic compounds.

Proposed Antioxidant Signaling Pathway

The antioxidant activity of many natural phenolic compounds is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. It is plausible that this compound exerts its antioxidant effects through a similar mechanism.

References

- 1. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies [frontiersin.org]

- 3. Characterisation of Diarylheptanoid- and Flavonoid-type Phenolics in Corylus avellana L. Leaves and Bark by HPLC/DAD-ESI/MS - Repository of the Academy's Library [real.mtak.hu]

- 4. [Occurence of diarylheptanoids in Corylus species native to Hungary] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional and Therapeutic Roles of Plant-Derived Antioxidants in Type 2 Diabetes Mellitus: Mechanisms, Challenges, and Considerations for Special Populations - PMC [pmc.ncbi.nlm.nih.gov]

Diarylheptanoids from Hazelnut Leaves: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of diarylheptanoids found in the leaves of the common hazelnut tree (Corylus avellana L.). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the isolation, characterization, and biological activities of these promising natural compounds. This document summarizes key quantitative data, details experimental protocols, and visualizes the known and potential mechanisms of action of these compounds.

Introduction to Diarylheptanoids from Corylus avellana

Hazelnut leaves are a rich source of a diverse group of phenolic compounds known as diarylheptanoids.[1][2] These natural products, characterized by a C7 skeleton flanked by two aromatic rings, can be categorized into linear and cyclic structures.[2] A notable subgroup of cyclic diarylheptanoids isolated from the Italian "Tonda di Giffoni" hazelnut cultivar are named giffonins.[1][3] Research has highlighted the significant biological potential of these compounds, including antioxidant, anti-inflammatory, and α-glucosidase inhibitory activities, making them attractive candidates for further investigation in drug discovery and development.[4][5][6]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of diarylheptanoids and extracts from hazelnut leaves.

Table 1: α-Glucosidase Inhibitory Activity of Diarylheptanoids from Corylus avellana

| Compound | Type | IC50 (µM) | Reference |

| Giffonin J | Cyclic Diarylheptanoid | 10.5 | [4] |

| Giffonin K | Cyclic Diarylheptanoid | 15.2 | [4] |

| Giffonin P | Cyclic Diarylheptanoid | 25.8 | [4] |

| Oregonin | Linear Diarylheptanoid | 143.9 | [4] |

| Acarbose (Standard) | - | 115.1 | [4] |

Table 2: Antioxidant Activity of Giffonins from Corylus avellana Leaves

| Compound (at 10 µM) | Assay | % Inhibition | Reference |

| Giffonin D | H2O2-induced lipid peroxidation | >60% | [3] |

| Giffonin D | H2O2/Fe2+-induced lipid peroxidation | >50% | [3] |

| Giffonin H | H2O2-induced lipid peroxidation | >60% | [3] |

| Giffonin H | H2O2/Fe2+-induced lipid peroxidation | >50% | [3] |

| Curcumin (Reference) | H2O2/Fe2+-induced lipid peroxidation | ~19.2% | [7] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of diarylheptanoids from hazelnut leaves, based on established protocols in the literature.

Extraction and Isolation of Diarylheptanoids

This protocol describes a general procedure for the extraction and purification of diarylheptanoids from hazelnut leaves.[1][7]

Workflow for Extraction and Isolation of Diarylheptanoids

-

Plant Material Preparation: Freshly collected hazelnut leaves are air-dried in the shade and then finely powdered using a mechanical grinder.

-

Extraction: The powdered leaves are extracted with a suitable solvent, such as ethanol or methanol, at room temperature for a specified period (e.g., 24-48 hours) with occasional shaking. The extraction process is typically repeated multiple times to ensure maximum yield.[1]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography for initial fractionation. A common stationary phase used is Sephadex LH-20, with a mobile phase of methanol or an ethanol-water mixture.[1]

-

Purification: Fractions containing diarylheptanoids, as identified by thin-layer chromatography (TLC), are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a methanol-water or acetonitrile-water gradient.[1]

-

Structure Elucidation: The chemical structures of the isolated pure compounds are determined using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[1]

α-Glucosidase Inhibitory Assay

This protocol outlines the procedure to assess the α-glucosidase inhibitory activity of the isolated diarylheptanoids.[4][8]

-

Preparation of Solutions:

-

Prepare a phosphate (B84403) buffer (pH 6.8).

-

Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 1 U/mL.

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer.

-

Dissolve the test compounds (isolated diarylheptanoids) and the positive control (acarbose) in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then diluted with the phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the test compound solution.

-

Add the α-glucosidase solution to each well and incubate the mixture at 37°C for a short period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the pNPG solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding a sodium carbonate solution.

-

-

Measurement and Calculation:

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance of the reaction with the inhibitor.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against different concentrations of the test compound.

-

Antioxidant Activity Assays

Standard protocols for determining the antioxidant capacity of the diarylheptanoids are described below.

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

-

Assay Procedure:

-

Add a solution of the test compound at various concentrations to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Preparation of ABTS Radical Cation (ABTS•+): Generate the ABTS•+ by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Assay Procedure:

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at 734 nm.

-

Add the test compound solution to the diluted ABTS•+ solution.

-

-

Measurement: After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known and potential signaling pathways through which diarylheptanoids from hazelnut leaves may exert their biological effects.

α-Glucosidase Inhibition

Diarylheptanoids from hazelnut leaves have been shown to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion.[4] By blocking this enzyme, these compounds can delay the absorption of glucose and help manage postprandial hyperglycemia.

Mechanism of α-Glucosidase Inhibition

Potential Anti-Inflammatory Pathway: NF-κB Inhibition

While the specific anti-inflammatory mechanisms of diarylheptanoids from hazelnut leaves are still under investigation, related compounds from other plants have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This pathway is a central regulator of inflammation.

Hypothetical Anti-inflammatory Mechanism via NF-κB Pathway

Potential Antioxidant Pathway: Nrf2-ARE Activation

Phenolic compounds are known to exert antioxidant effects not only by direct radical scavenging but also by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[5] This pathway upregulates the expression of numerous antioxidant and detoxification enzymes.

Hypothetical Antioxidant Mechanism via Nrf2-ARE Pathway

Conclusion

Diarylheptanoids from hazelnut leaves represent a compelling class of natural products with significant therapeutic potential. Their demonstrated α-glucosidase inhibitory and antioxidant activities, coupled with potential anti-inflammatory properties, warrant further investigation. This guide provides a foundational resource for researchers to build upon, facilitating the exploration of these compounds for the development of novel pharmaceuticals and nutraceuticals.

References

- 1. Frontiers | Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies [frontiersin.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro α-glucosidase inhibitory assay [protocols.io]

- 5. Enhanced Recovery of Antioxidant Compounds from Hazelnut (Corylus avellana L.) Involucre Based on Extraction Optimization: Phytochemical Profile and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UPLC-MS/MS profiling, antioxidant and anti-inflammatory activities, and potential health benefits prediction of phenolic compounds in hazel leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis [mdpi.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

Giffonin R: A Technical Guide on its Chemistry and Inferred Role in Plant Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Giffonin R, a member of the cyclic diarylheptanoid class of plant secondary metabolites, has been isolated from the leaves of the hazelnut tree, Corylus avellana. While research has primarily focused on the isolation and characterization of a range of giffonins for their potential pharmacological activities, their specific roles within the plant's metabolic and defense networks are less understood. This technical guide synthesizes the current knowledge on this compound and its related compounds, placing it within the broader context of plant secondary metabolism. We provide an overview of its chemical nature, a proposed biosynthetic pathway for diarylheptanoids, and an exploration of its potential functions in plant defense, drawing inferences from the known biological activities of this compound class. Detailed experimental protocols for isolation and analysis are included, alongside quantitative data on the biological activities of various giffonins.

Introduction to this compound and Diarylheptanoids

Plant secondary metabolites are a diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment, providing defense against herbivores, pathogens, and abiotic stresses.

Diarylheptanoids are a significant class of plant secondary metabolites characterized by a seven-carbon chain connecting two aromatic rings.[1][2] This class is broadly divided into linear diarylheptanoids (e.g., curcumin) and cyclic diarylheptanoids.[1] Giffonins, including this compound, are cyclic diarylheptanoids isolated from the leaves of the hazelnut tree (Corylus avellana), specifically from the "Tonda di Giffoni" cultivar.[3][4] While numerous giffonins (A through X) have been identified, research into their specific physiological roles within the plant is still emerging.[3][5][6] These compounds are known to possess a range of biological activities, including antioxidant and enzyme inhibition properties.[3][7] This guide will focus on the available information regarding this compound and its relatives, and infer its potential role in the plant's secondary metabolism.

Chemical Structure and Properties

Giffonins are classified as highly hydroxylated cyclized diarylheptanoids.[4][8] The general structure consists of two phenyl rings linked by a seven-carbon chain, which is further cyclized to form a macrocyclic structure. The specific structure of each giffonin is determined by the pattern of hydroxylation and other substitutions on the aromatic rings and the heptane (B126788) chain.